![molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0](/img/no-structure.png)

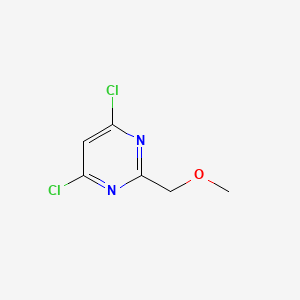

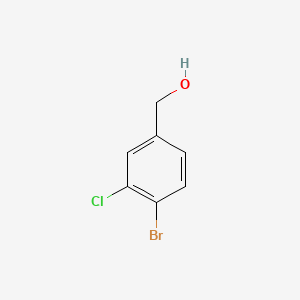

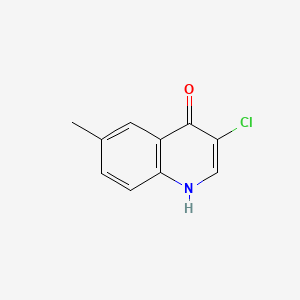

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed over the last decade .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Antiviral Agents

Imidazo[1,2-a]pyridine is considered to have antiviral activities . Although the specific antiviral applications of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” are not mentioned, it’s reasonable to infer that it might have potential in this area.

Antifungal Agents

Similar to its antiviral properties, imidazo[1,2-a]pyridine is also considered to have antifungal activities . Further research could explore the potential of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” in this field.

Anti-Inflammatory Agents

Imidazo[1,2-a]pyridine compounds have been reported to have anti-inflammatory properties . This suggests that “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” could potentially be used in the treatment of inflammatory diseases.

Material Science

Imidazo[1,2-a]pyridine is also useful in material science because of its structural character . The specific applications of “7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine” in this field would need further exploration.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various drugs due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting that they may interact with biochemical pathways through covalent modification .

Result of Action

pneumoniae , suggesting potential antibacterial effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the compound’s action could potentially be influenced by environmental conditions such as light and the presence of transition metals.

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves the reaction of 2-cyanopyridine with bromine and difluoromethylamine, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.", "Starting Materials": [ "2-cyanopyridine", "bromine", "difluoromethylamine" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 7-bromo-2-cyanopyridine.", "Step 2: Difluoromethylamine is added to the reaction mixture and the resulting mixture is heated to promote the formation of 7-bromo-2-(difluoromethyl)pyridine.", "Step 3: Cyclization of 7-bromo-2-(difluoromethyl)pyridine is achieved by heating the compound in the presence of a base such as potassium carbonate or sodium hydroxide to form 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine." ] } | |

CAS RN |

1202179-45-0 |

Product Name |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

Molecular Formula |

C8H5BrF2N2 |

Molecular Weight |

247.043 |

IUPAC Name |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

InChI |

InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H |

InChI Key |

KYRZGXNOIWYETP-UHFFFAOYSA-N |

SMILES |

C1=CN2C=C(N=C2C=C1Br)C(F)F |

synonyms |

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

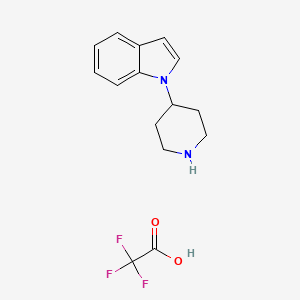

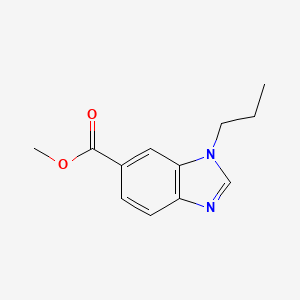

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)

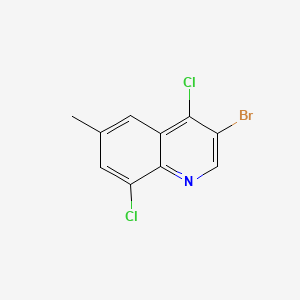

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

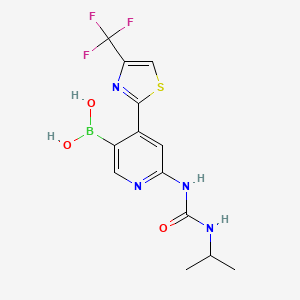

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)